molecular formula C20H29N3O4 B4762460 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4762460
M. Wt: 375.5 g/mol
InChI Key: WEALMJVWNGYQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane, also known as MDL-100,907, is a highly specific and potent antagonist of the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane acts as a competitive antagonist of the 5-HT2A receptor, which prevents the binding of serotonin and other agonists to the receptor. This results in the inhibition of downstream signaling pathways such as phospholipase C and the mitogen-activated protein kinase pathway, which are involved in various brain functions. By blocking the 5-HT2A receptor, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are also implicated in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various brain functions. 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can also modulate the activity of various brain regions such as the prefrontal cortex, hippocampus, and striatum, which are involved in mood, cognition, and perception. By modulating these neurotransmitter systems and brain regions, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can have various effects on behavior such as improving cognitive function, reducing anxiety and depression-like behaviors, and inhibiting drug-seeking behavior.

Advantages and Limitations for Lab Experiments

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It has a high affinity and selectivity for the 5-HT2A receptor, which makes it a specific tool for studying the role of this receptor in various brain functions. It has also been extensively studied in various animal models and has been shown to have reproducible effects on behavior. However, there are also some limitations to using 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments. It has a short half-life and can rapidly metabolize in vivo, which can affect its pharmacokinetics and efficacy. It can also have off-target effects on other serotonin receptors, which can complicate the interpretation of results.

Future Directions

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has several potential future directions for research. It can be used to develop novel therapeutic strategies for various neurological and psychiatric disorders by targeting the 5-HT2A receptor. It can also be used to study the role of the 5-HT2A receptor in various brain functions such as memory, learning, and perception. Further studies can also be conducted to improve the pharmacokinetics and efficacy of 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane by modifying its chemical structure or developing novel drug delivery systems. Overall, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has great potential for advancing our understanding of the role of the 5-HT2A receptor in brain function and developing novel therapeutic strategies for various disorders.

Scientific Research Applications

8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in regulating various brain functions such as mood, cognition, and perception. 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been used in various animal models to study the role of the 5-HT2A receptor in these disorders and to develop novel therapeutic strategies.

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-25-18-4-2-17(3-5-18)22-12-10-21(11-13-22)16-19(24)23-8-6-20(7-9-23)26-14-15-27-20/h2-5H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALMJVWNGYQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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